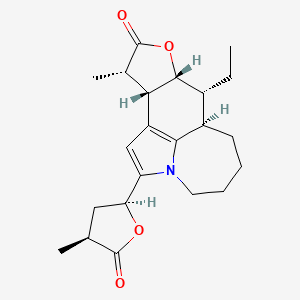

Bisdehydroneotuberostemonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bisdehydroneotuberostemonine is a natural alkaloid compound isolated from the roots of the plant Stemona tuberosa. This compound belongs to the class of Stemona alkaloids, which are known for their diverse biological activities. This compound has a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bisdehydroneotuberostemonine can be synthesized through various chemical reactions involving the precursor compounds found in Stemona tuberosa. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification and structural elucidation using techniques such as chromatography and spectroscopy .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves grinding the plant material, followed by solvent extraction, and subsequent purification steps to isolate the pure compound. The extraction process is optimized to ensure maximum yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bisdehydroneotuberostemonine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Applications De Recherche Scientifique

Bisdehydroneotuberostemonine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical properties and reactions of alkaloids.

Biology: It is used to study the biological activities of alkaloids, including their effects on various biological systems.

Medicine: It has potential therapeutic applications, including antitussive, anti-inflammatory, and anticancer activities.

Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of bisdehydroneotuberostemonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in microglial cells, which is associated with its anti-inflammatory effects. The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .

Comparaison Avec Des Composés Similaires

Bisdehydroneotuberostemonine is unique among Stemona alkaloids due to its specific structural features and biological activities. Similar compounds include:

Neotuberostemonine: Another alkaloid from with similar biological activities.

Bisdehydrotuberostemonine: A structurally related compound with significant inhibitory effects on nitric oxide production.

Epi-bisdehydroneotuberostemonine J: A stereoisomer with distinct biological properties

These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .

Activité Biologique

Bisdehydroneotuberostemonine is a notable alkaloid derived from the plant Stemona tuberosa, belonging to the family of Stemona alkaloids. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and potential neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound exhibits a complex structure characterized by multiple rings and functional groups. Its molecular formula is C22H29NO4 with a molecular weight of 371.47 g/mol . The structural diversity of this compound contributes significantly to its biological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C₂₂H₂₉NO₄ |

| Molecular Weight | 371.47 g/mol |

| Source | Isolated from Stemona tuberosa |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. Additionally, it has shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, suggesting its potential as an anti-inflammatory agent.

Key Mechanisms:

- Inhibition of COX-2 : Reduces inflammation by decreasing prostaglandin synthesis.

- Nitric Oxide Production : Suppresses LPS-induced nitric oxide production, indicating neuroprotective properties.

Biological Activities

This compound has been studied for various biological activities:

- Anti-inflammatory Effects : Demonstrated through inhibition of nitric oxide production in microglial cells.

- Neuroprotective Properties : Potentially protects neuronal cells from inflammatory damage.

- Antimicrobial Activity : Similar compounds in the Stemona family exhibit antimicrobial properties, suggesting this compound may have similar effects.

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Inflammation : A study demonstrated that this compound significantly reduced nitric oxide levels in BV2 microglia, indicating its anti-inflammatory potential.

- Neuroprotection Research : In vivo studies are needed to further investigate its neuroprotective effects and potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related alkaloids.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Neostenine | Similar azepane core | Antimicrobial |

| Tuberostemospironine | Shares lactone ring structures | Antiparasitic |

| Stemona Alkaloids (general) | Diverse modifications | Various bioactivities |

Propriétés

Formule moléculaire |

C22H29NO4 |

|---|---|

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |

InChI |

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1 |

Clé InChI |

RFGMIDHPFYCJDM-HFZBNLGJSA-N |

SMILES isomérique |

CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C |

SMILES canonique |

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.